![molecular formula C11H13ClN2O B2505771 4-氯-2-(哌啶-1-基甲酰)吡啶 CAS No. 852851-85-5](/img/structure/B2505771.png)
4-氯-2-(哌啶-1-基甲酰)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II) Complexes with Pyrazolylpyrimidine Ligand
The study presented in the first paper explores the synthesis of a new bidentate chelating pyrazolylpyrimidine ligand, which is then used to obtain copper(II) complexes through reaction with CuCl2. The ligand , while not identical, shares structural similarities with 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine, particularly in the presence of a piperidine group and a pyridine moiety. The paper details the formation of two different copper(II) complexes depending on the molar ratio of copper to ligand. The crystal structures of these complexes reveal various non-covalent interactions, such as C-H···N and π-π stacking, which contribute to the formation of one- and two-dimensional networks within the crystal lattice .
Synthesis of a Lafutidine Intermediate
The second paper describes the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in the production of lafutidine, a histamine H2-receptor antagonist. This compound is structurally related to 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine, differing by the presence of a methyl group instead of a carbonyl. The synthesis involves chlorination of 2-amino-4-methylpyridine, followed by condensation with piperidine. The overall yield of the process is reported to be about 62%, indicating a relatively efficient synthesis pathway .
Hydrogen-Bonded Structures with Chloranilic Acid
The third paper investigates the hydrogen-bonded structures formed between chloranilic acid and derivatives of pyrrolidin-2-one and piperidin-2-one. Although the compounds studied are not directly related to 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine, they provide insight into the potential hydrogen bonding capabilities of compounds containing piperidine and related heterocycles. The study reveals that O-H...O hydrogen bonds serve as the primary intermolecular interaction within the crystal structures, with N-H...O hydrogen bonds also playing a significant role in the formation of multi-dimensional networks .
Synthesis of a Crizotinib Intermediate
The fourth paper outlines a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, an anticancer drug. The process includes a nucleophilic aromatic substitution, hydrogenation, and iodination steps. While the target molecule is not 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine, the methods described could potentially be adapted for the synthesis of related compounds, including those with chloro and piperidinyl substituents on a pyridine ring .
科学研究应用
合成和化学反应
4-氯-2-(哌啶-1-基甲酰)吡啶及其衍生物一直是合成化学研究的焦点,因为它们作为各种化合物合成中间体的实用性。例如,李(2012年)的一项研究概述了2-氯-4-(哌啶-1-基甲基)吡啶的合成,这是拉氟替定的中间体,通过连续氯化和缩合过程实现,展示了一种方法论的方法来操纵这种化学结构用于药物开发(Shen Li, 2012)。同样,Fussell等人(2012年)报告了4-(4-碘-1H-吡唑-1-基)哌啶的三步合成,突出了该化合物作为Crizotinib合成中的关键中间体的重要性,展示了氯代吡啶衍生物在治疗剂开发中的应用(Steven J. Fussell, A. Luan, P. Peach, Gemma Scotney, 2012)。
结构和分子研究
已经探索了取代氯代吡啶的结构和电子性质,以了解它们的反应性和潜在的药理应用。Georges等人(1989年)对各种抗惊厥化合物进行了晶体结构分析,包括具有氯代吡啶结构的化合物,以阐明它们活性的分子基础。这项研究有助于理解这类化合物如何被优化用于药用目的(G. Georges, D. P. Vercauteren, G. Evrard, François Durant, 1989)。
药理潜力
对氯代吡啶衍生物的药理应用研究揭示了它们在开发新的治疗剂中的潜力。例如,ロバート ヘンリー,ジェームズ(2006年)描述了一种被称为Aurora激酶抑制剂的化合物,表明这类分子在癌症治疗中的实用性,指出氯代吡啶核心的修饰如何导致关键酶的抑制剂,参与疾病进展(ロバート ヘンリー,ジェームズ,2006年)。此外,Siwek等人(2012年)研究了一种新化合物对乳腺癌细胞的细胞毒作用,展示了氯代吡啶衍生物在肿瘤学中的治疗潜力(A. Siwek, P. Stączek, M. Wujec, K. Bielawski, A. Bielawska, P. Paneth, 2012)。
安全和危害
The safety data sheet for a similar compound, 2-Chloro-4-aminopyridine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Similar precautions should be taken when handling “4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine”.
属性
IUPAC Name |
(4-chloropyridin-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-4-5-13-10(8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAYZALESVPCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。